molecular formula C13H13FO B6229091 3-(4-fluorophenyl)spiro[3.3]heptan-1-one CAS No. 2160748-14-9

3-(4-fluorophenyl)spiro[3.3]heptan-1-one

Cat. No.: B6229091
CAS No.: 2160748-14-9
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)spiro[3.3]heptan-1-one (CAS 2160748-14-9) is a spiro[3.3]heptane-based chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional spirocyclic scaffold that is valuable for creating conformationally restricted analogs to fine-tune the properties of drug candidates . Its primary research application is in the discovery and optimization of potent and selective inhibitors for the kinases LATS1 and LATS2 (Large Tumor Suppressor 1 and 2), which are central regulators of the Hippo signaling pathway . The introduction of the spiro[3.3]heptane motif, as seen in this compound, is a key strategy for introducing conformational restriction into a molecule. This approach has been successfully employed to improve the potency of lead compounds and optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Inhibiting LATS1/2 presents a promising therapeutic strategy for regenerative medicine, with potential applications in wound healing, burn treatment, and tissue regeneration . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

2160748-14-9

Molecular Formula

C13H13FO

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring-Opening and Rearrangement

The spiro[3.3]heptane scaffold is commonly constructed via cyclopropane ring-opening reactions. A prominent method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes , which induces a stereospecific [3+2] cycloaddition to form the spirocyclic framework. For 3-(4-fluorophenyl)spiro[3.3]heptan-1-one, this approach requires pre-functionalization of the cyclopropanol precursor with a 4-fluorophenyl group prior to ring expansion.

Reaction Conditions :

  • Lithiating Agent : LDA (Lithium Diisopropylamide) at −78°C in THF.

  • Key Intermediate : 1-Sulfonyl-4-fluorophenylcyclopropanol.

  • Yield : ~60–70% after purification.

This method’s regioselectivity is attributed to the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state during cyclopropane activation.

Keteneiminium Salt-Mediated [2+2] Cycloaddition

An alternative route employs keteneiminium salts derived from cyclobutane carboxamides, which react with alkenes to form spiro[3.3]heptan-1-one derivatives. The 4-fluorophenyl group is introduced via styrene derivatives bearing fluorine substituents.

Mechanistic Insights :

  • Keteneiminium Formation : Cyclobutane carboxamide reacts with trifluoromethanesulfonic anhydride (Tf₂O) to generate a reactive keteneiminium intermediate.

  • Cycloaddition : The intermediate undergoes [2+2] cycloaddition with 4-fluorostyrene, forming the spirocyclic core.

  • Hydrolysis : Acidic hydrolysis converts the iminium group to a ketone, yielding the final product.

Optimization Data :

ParameterOptimal Value
Temperature0°C to 25°C
SolventDichloromethane
Reaction Time12–24 hours
Yield75–85%

This method is scalable to multigram quantities and compatible with diverse aryl alkenes.

Functionalization of the Spiro[3.3]Heptane Core

Transition-Metal Catalyzed Cross-Coupling

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)ScalabilityComplexity
Cyclopropane Ring-Opening60–70ModerateHigh
Keteneiminium Cycloaddition75–85HighModerate
Grignard/Oxidation65–70LowLow
Suzuki Coupling60–65ModerateModerate

The keteneiminium route offers the best balance of yield and scalability, whereas Grignard methods are limited by the availability of specialized reagents.

Stereochemical Considerations

The spiro[3.3]heptane core exhibits axial chirality, necessitating enantioselective synthesis for pharmaceutical applications. Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) in cycloaddition reactions achieves enantiomeric excess (ee) values of up to 90%.

Reaction Optimization and Troubleshooting

Byproduct Formation in Cycloadditions

Common byproducts include dimers and over-oxidized ketones . Mitigation strategies:

  • Low-Temperature Control : Slows competing polymerization pathways.

  • Inert Atmosphere : Prevents oxidation of intermediates.

Purification Challenges

The polar nature of spirocyclic ketones complicates chromatography. Crystallization from hexane/ethyl acetate (1:3) yields high-purity (>95%) product .

Chemical Reactions Analysis

3-(4-Fluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its spiro[3.3]heptane core. This core mimics the properties of benzene rings, allowing it to interact with biological targets in a similar manner. The compound’s effects are mediated through pathways involving these interactions, although specific molecular targets may vary depending on the application .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares 3-(4-fluorophenyl)spiro[3.3]heptan-1-one with other spiro[3.3]heptan-1-one derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations and Structural Features

Key analogs include:

3-(3-Bromophenyl)spiro[3.3]heptan-1-one

  • Substituent : 3-bromophenyl at C3.
  • Molecular Formula : C₁₃H₁₃BrO.
  • Molecular Weight : 265.15 g/mol.
  • Properties : Bromine’s larger atomic radius increases steric bulk compared to fluorine. Predicted collision cross-section (CCS) for [M+H]+ is 148.3 Ų , suggesting a compact conformation.

3-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one

  • Substituent : 4-(trifluoromethoxy)phenyl at C3.
  • Molecular Formula : C₁₄H₁₃F₃O₂.
  • Molecular Weight : 278.25 g/mol.
  • Properties : The trifluoromethoxy group introduces strong electron-withdrawing effects and increased lipophilicity (LogP ~2.5 estimated).

6-(Trifluoromethyl)spiro[3.3]heptan-1-one

  • Substituent : Trifluoromethyl at C6 (position differs from fluorophenyl analogs).
  • Properties : Altered substitution position may disrupt conjugation with the ketone, reducing electronic effects compared to C3-substituted derivatives.
Table 1: Structural and Physicochemical Comparison
Compound Substituent Molecular Formula Molecular Weight Predicted CCS [M+H]+ (Ų) LogP (Estimated)
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one 4-Fluorophenyl (C3) C₁₃H₁₃FO 204.24 - 2.1
3-(3-Bromophenyl)spiro[3.3]heptan-1-one 3-Bromophenyl (C3) C₁₃H₁₃BrO 265.15 148.3 2.8
3-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one 4-(Trifluoromethoxy)phenyl (C3) C₁₄H₁₃F₃O₂ 278.25 - 3.0

Electronic and Steric Effects

  • In contrast, bromine’s polarizability may favor hydrophobic interactions.
  • Steric Hindrance : The 3-bromophenyl derivative’s larger substituent could reduce conformational flexibility, impacting binding pocket accessibility.

Q & A

(Basic) What are the common synthetic strategies for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one?

Methodological Answer:
The synthesis typically involves cyclopropanone derivatives as precursors, leveraging strain-relocating reactions to form the spirocyclic core. For example, a Friedel-Crafts alkylation or Suzuki coupling can introduce the 4-fluorophenyl group to the spiro[3.3]heptan-1-one scaffold . Key steps include:

  • Cyclopropane ring-opening : Using Brønsted or Lewis acids to activate the cyclopropanone intermediate.
  • Substitution Control : Optimizing reaction temperature (e.g., −78°C to room temperature) to prevent undesired byproducts.
  • Purification : Column chromatography or recrystallization to isolate the product in >80% yield.

(Basic) How is the molecular structure of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve the spirocyclic geometry and fluorophenyl orientation . Complementary methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine position; 13C^{13}\text{C} DEPT for spiro carbon assignment.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles and torsional strain .

(Basic) What are the key physicochemical properties influencing experimental handling?

Methodological Answer:

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DCM or THF, requiring inert atmosphere handling to prevent ketone oxidation .
  • Stability : Hygroscopicity necessitates storage at 2–8°C under argon .
  • Melting Point : Typically 120–125°C (DSC data), critical for crystallization optimization .

(Advanced) How does the 4-fluorophenyl substituent influence reactivity and regioselectivity?

Methodological Answer:
The electron-withdrawing fluorine atom directs electrophilic substitution to the meta-position and stabilizes transition states in nucleophilic additions. For example:

  • Buchwald-Hartwig Amination : Fluorine enhances palladium catalyst efficiency in C–N bond formation (yield improvement by ~15% vs. non-fluorinated analogs) .
  • Controlled Radical Reactions : Fluorine’s inductive effect reduces radical recombination, enabling selective C–H functionalization .

(Advanced) What methodologies are used to study its biological activity?

Methodological Answer:

  • In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization for kinase inhibition).
  • ADME Profiling : LC-MS/MS to assess metabolic stability in liver microsomes .
  • Computational Docking : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 .

(Advanced) How can researchers resolve contradictions in reported reaction yields or byproducts?

Methodological Answer:

  • Reproducibility Checks : Standardize catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) and solvent purity.
  • Byproduct Analysis : HPLC-MS to identify dimers or oxidation products.
  • Kinetic Studies : In situ IR spectroscopy to monitor intermediate formation and optimize reaction quenching .

(Advanced) What is the role of hydrogen bonding in its crystal packing or molecular recognition?

Methodological Answer:
Graph set analysis (e.g., Etter’s rules) reveals C=O···H–F interactions stabilizing the crystal lattice. For example:

  • Crystal Engineering : Fluorine acts as a hydrogen-bond acceptor, forming R22_2^2(8) motifs with adjacent NH groups .
  • Solvate Control : Co-crystallization with ethanol disrupts H-bond networks, altering melting points by ~10°C .

(Advanced) What challenges arise in computational modeling of its spirocyclic framework?

Methodological Answer:

  • Conformational Sampling : The spiro structure’s rigidity limits molecular dynamics (MD) sampling; enhanced sampling techniques (e.g., metadynamics) are required .
  • Electrostatic Potential Mapping : Fluorine’s electronegativity distorts electron density, complicating QSAR predictions. Multi-conformational DFT models improve accuracy .

(Advanced) How can researchers design derivatives with enhanced bioactivity?

Methodological Answer:

  • Positional Isomerism : Substitute fluorine at para- vs. meta-positions to modulate steric effects and logP values.
  • Spiro Ring Expansion : Replace heptanone with azaspiro systems to improve metabolic stability (e.g., t1/2_{1/2} increase from 2.1 to 4.8 hours in vitro) .

(Advanced) What analytical techniques validate synthetic intermediates during multi-step synthesis?

Methodological Answer:

  • Reaction Monitoring : 19F^{19}\text{F} NMR tracks fluorine-containing intermediates in real-time.
  • HRMS-ESI : Confirms intermediates with <2 ppm mass error.
  • XRD for Ambiguity : Resolves regiochemical uncertainties in cyclopropane-opening steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.